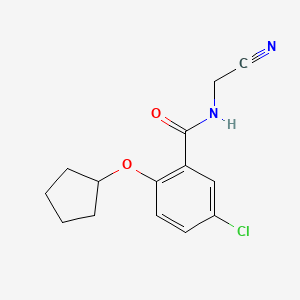

5-氯-N-(氰甲基)-2-环戊氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-Chloro-N-(cyanomethyl)-2-cyclopentyloxybenzamide is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives with similar structural features, such as chloro and methoxy substituents on the benzamide ring, and various amine functionalities. These compounds are typically investigated for their biological activities, including antitumor, antiemetic, gastroprokinetic, and enzyme inhibitory effects .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the formation of amide bonds, displacement reactions, and the introduction of various functional groups to the benzamide core. For example, the synthesis of hypoxia-selective cytotoxins involves displacement reactions and mesylate displacement with LiCl . Another synthesis route includes the coupling of amines with acyl chlorides to form the desired benzamide derivatives . These methods could potentially be adapted for the synthesis of 5-Chloro-N-(cyanomethyl)-2-cyclopentyloxybenzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. Structural modifications can significantly affect the binding affinity and selectivity of these compounds to biological targets. For instance, the introduction of a cyclopentyloxy group and chloro substituents can influence the compound's physicochemical properties and receptor interactions . The molecular structure is often analyzed using spectroscopic methods such as NMR, MS, and IR, as well as X-ray diffraction .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including reductive chemistry, which is important for their mechanism of action in hypoxic cells. For example, the reduction of nitro groups to amines or hydroxylamines can enhance cytotoxicity . The stability and reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups on the benzamide ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as molar refraction, polarizability, and solubility, are influenced by their molecular structure. These properties are important for the drug's bioavailability and efficacy. For example, the molar refractivity and polarizability of a benzamide derivative were studied in different ionic solutions, which can provide insights into the drug's interaction with biological systems .

科学研究应用

还原化学和细胞毒性

一个重要的研究领域涉及新型细胞毒素的还原化学,包括结构类似于5-氯-N-(氰甲基)-2-环戊氧基苯甲酰胺的化合物。研究探讨了这些化合物对低氧细胞的选择性毒性,这是针对生长在低氧环境中的癌细胞的关键特征。例如,Palmer等人(1995年)对一种生物还原药物的研究概述了酶还原过程和结果的细胞毒性,突出了这类化合物在癌症治疗中的潜力(Palmer, van Zijl, Denny, & Wilson, 1995)。

衍生物的设计和合成

另一个研究方向是设计和合成具有特定药理靶点的衍生物。Faizi等人(2017年)描述了创造4-氯-N-(2-(取代苯基)-4-氧代噻唑啉-3-基)-2-苯氧基苯甲酰胺衍生物作为抗惗剂的方法,展示了开发具有期望生物活性的化合物的方法论(Faizi et al., 2017)。

结构分析

对相关化合物的结构进行研究,如格列本脲,可以揭示结构特征如何影响药物活性和稳定性。Sanz等人(2012年)专注于格列本脲的结构研究,这是一种抗糖尿病药物,以了解其在不同状态下的行为,为分析类似化合物提供了模板(Sanz, Claramunt, Alkorta, Sánchez-Sanz, & Elguero, 2012)。

光催化降解研究

通过钛白粉的光催化方法研究相关化合物,如丙唑胺,展示了这些化学品的环境命运和行为。Torimoto等人(1996年)研究了溶液相中间体的矿化速率增加和毒性降低,这有助于理解类似化合物的环境影响(Torimoto, Ito, Kuwabata, & Yoneyama, 1996)。

属性

IUPAC Name |

5-chloro-N-(cyanomethyl)-2-cyclopentyloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2/c15-10-5-6-13(19-11-3-1-2-4-11)12(9-10)14(18)17-8-7-16/h5-6,9,11H,1-4,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSLFDUIRAKLRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C=C(C=C2)Cl)C(=O)NCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-N-(cyanomethyl)-2-(cyclopentyloxy)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(4-Methoxybenzoyl)oxymethyl]-1-oxo-3,4-dihydronaphthalen-2-yl]methyl 4-methoxybenzoate](/img/structure/B2525268.png)

![(E)-1-(4-Fluorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one](/img/structure/B2525270.png)

![(Z)-methyl 2-(6-methoxy-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2525271.png)

![6,7-Dihydrobenzo[D]isoxazol-5(4H)-one](/img/structure/B2525274.png)

![3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6, 8-dione](/img/structure/B2525277.png)

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2525279.png)

![5-benzyl-3-(4-fluorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2525284.png)

![2-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}-N-methylbenzenecarboxamide](/img/structure/B2525288.png)

![3-(4-fluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2525289.png)

![7-(benzylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2525290.png)